N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide
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Overview
Description
N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide is a complex organic compound characterized by its unique structural components. This compound features a cyano group, a dimethylpropyl group, a piperazine ring, and a methylbenzenesulfonyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Cyano Group: The initial step often involves the introduction of the cyano group to the 2,2-dimethylpropyl moiety. This can be achieved through nucleophilic substitution reactions using cyanide salts.
Piperazine Ring Formation: The piperazine ring is synthesized separately, often starting from ethylenediamine and undergoing cyclization reactions.
Sulfonylation: The piperazine ring is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the cyano-substituted dimethylpropyl group is coupled with the sulfonylated piperazine through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary amines from the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying protein-ligand interactions.
Medicine
In medicinal chemistry, N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the piperazine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide: Similar structure but with a different sulfonyl group.
N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]acetamide: Contains a chlorobenzene sulfonyl group instead of a methylbenzenesulfonyl group.
Uniqueness
The uniqueness of N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, piperazine ring, and sulfonyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3S/c1-15-5-7-16(8-6-15)27(25,26)23-11-9-22(10-12-23)14-18(24)21-17(13-20)19(2,3)4/h5-8,17H,9-12,14H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMNAFSOZRKNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC(C#N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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